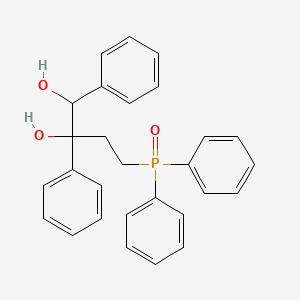
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol is an organophosphorus compound characterized by its unique structure, which includes a phosphoryl group attached to a butane backbone with two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol typically involves the reaction of diphenylphosphine oxide with a suitable butane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Diphenylphosphinylbutane-1,2-diol: Similar structure but with a phosphinyl group instead of a phosphoryl group.
1,2-Diphenylbutane-1,2-diol: Lacks the phosphoryl group, affecting its reactivity and applications.
Uniqueness
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol is unique due to its combination of a phosphoryl group with a butane backbone and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
22950-49-8 |
|---|---|
Molecular Formula |
C28H27O3P |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-diphenylphosphoryl-1,2-diphenylbutane-1,2-diol |
InChI |
InChI=1S/C28H27O3P/c29-27(23-13-5-1-6-14-23)28(30,24-15-7-2-8-16-24)21-22-32(31,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27,29-30H,21-22H2 |
InChI Key |
QSWKKZWNONLWNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
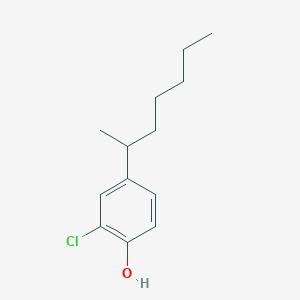
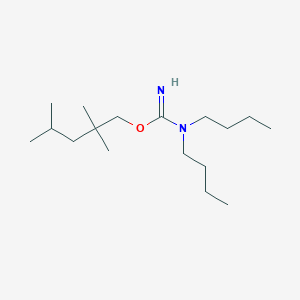
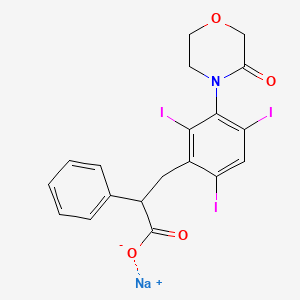
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
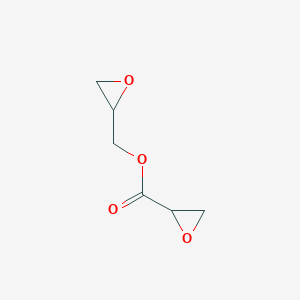
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
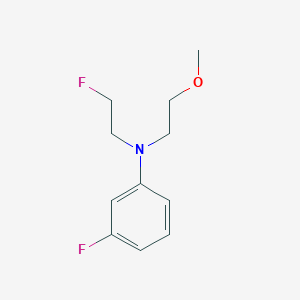


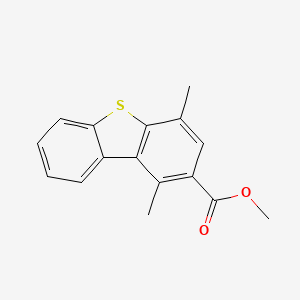
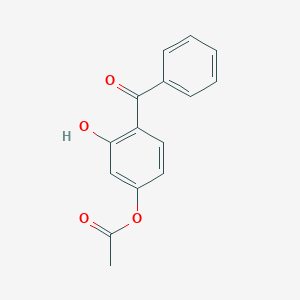
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
